

MK-8745 Aurora A kinase assay protocol

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Compound Focus: **MK-8745**

Cat. No.: S548245

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Compound Profile & Quantitative Data

MK-8745 is a potent and selective small-molecule inhibitor of Aurora A kinase, developed as a targeted anticancer therapeutic [1] [2].

Table 1: Biochemical Activity and Selectivity of MK-8745

Parameter	Value	Details / Assay Conditions
IC ₅₀ (Aurora A)	0.6 nM	In vitro kinase assay with purified Aurora A kinase [1] [3] [2].
Selectivity (Aurora A vs. B)	>450-fold	IC ₅₀ for Aurora B is 280 nM [1] [2].
Specificity Validation	Confirmed	No inhibition of Aurora B or phospho-histone H3 (Ser10) at concentrations up to 10 µM [1].

Table 2: Cellular and In Vivo Efficacy of MK-8745

Assay Type	Observed Effect	Experimental Context
Cellular Phenotype	p53-dependent apoptosis; p53-deficient polyploidy	In vitro, across multiple cell lineages [1] [4].

Assay Type	Observed Effect	Experimental Context
Cell Cycle Impact	G2/M phase arrest	Observed in Non-Hodgkin Lymphoma (NHL) cell lines [2].
In Vivo Efficacy	Significant tumor growth inhibition	HCT116 colon cancer xenograft models in mice [5].

Experimental Protocols

Biochemical Kinase Assay Protocol

This protocol determines the half-maximal inhibitory concentration (IC₅₀) of **MK-8745** against purified Aurora A kinase, based on in vitro kinase assays [1] [6].

- **Recombinant Enzyme:** Use purified, full-length human Aurora A kinase. For activated conditions, include an N-terminal fragment (residues 1-43) of its activator, TPX2 [6].
- **Substrate:** A biotinylated peptide substrate derived from PLK1 (phosphorylated at Ser137) or histone H3 [1].
- **Reaction Buffer:** 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT, and 100 μM ATP [1] [5].
- **Inhibitor Dilution:** Prepare **MK-8745** in DMSO. Create a serial dilution series (e.g., from 10 μM to 0.1 nM). Include a vehicle control (DMSO only).
- **Procedure:**
 - In a reaction mixture, combine the enzyme, substrate, ATP, and **MK-8745** (or vehicle) in the reaction buffer.
 - Incubate at 30°C for 45 minutes to allow the kinase reaction to proceed [5].
 - Terminate the reaction by adding a stop solution containing EDTA [5].
 - Quantify the amount of phosphorylated product using a relevant detection method, such as measuring ADP production or using an antibody against the phosphorylated substrate [1] [6].
- **Data Analysis:** Plot the signal (e.g., phosphorylation) against the log of the inhibitor concentration. Fit a dose-response curve to calculate the IC₅₀ value.

Cell-Based Apoptosis and Cell Cycle Analysis Protocol

This protocol assesses the functional cellular response to **MK-8745** treatment, specifically apoptosis and cell cycle distribution, which is dependent on the p53 status of the cell line [1] [4].

- **Cell Lines:** Use isogenic pairs if possible (e.g., HCT116 p53+/+ and HCT116 p53-/-) to demonstrate p53-dependent effects [1] [4].
- **Inhibitor Preparation:** Dissolve **MK-8745** in DMSO to create a stock solution (e.g., 10 mM). Dilute in cell culture medium for treatment. A typical working concentration is 5 μM, used for 48 hours [1] [4]. Optimize concentration and duration based on the cell line.
- **Procedure:**
 - Seed cells in appropriate culture plates and allow to adhere.
 - Treat cells with **MK-8745** or vehicle control (DMSO) for the desired duration.
 - Harvest cells by trypsinization.
 - Wash cells with PBS and fix in 70% ethanol overnight at -20°C [4].
 - Wash with PBS, treat with RNase, and stain cellular DNA with Propidium Iodide (PI) [1] [4].
 - Analyze the DNA content by flow cytometry (e.g., using FACSCalibur with CellQuest Pro software) [4].
- **Data Analysis:**
 - **Cell Cycle:** Identify populations of cells with 2N (G0/G1), 4N (G2/M), and >4N (polyploid) DNA content.
 - **Apoptosis:** Quantify the sub-G1 (hypodiploid) population, which indicates apoptotic cells [1].
 - **Key Outcome:** p53-wildtype cells should show a significant sub-G1 apoptotic population, while p53-deficient cells will show a prominent >4N polyploid population [1].

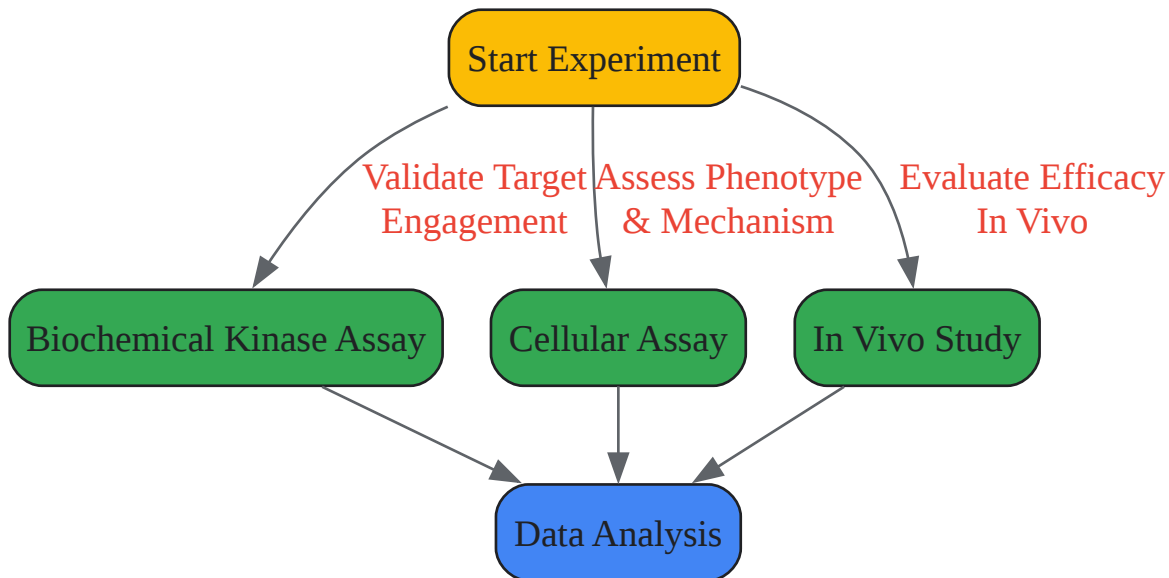
In Vivo Xenograft Tumor Model Protocol

This protocol evaluates the antitumor efficacy of **MK-8745** in a mouse model [4] [5].

- **Animal Model:** Female athymic nude mice (4-5 weeks old) [4].
- **Tumor Inoculation:** Subcutaneously inject 5 million cancer cells (e.g., HCT116) into the flank of each mouse [4].
- **Dosing:** When tumor volumes reach 200-400 mm³, administer **MK-8745**. The specific dosing regimen (e.g., route, concentration, schedule) should be optimized, as it is not explicitly detailed in the available search results [4].
- **Tumor Monitoring:** Measure tumor dimensions regularly. Calculate tumor volume using the formula: $(V = \frac{(\text{width})^2 \times \text{length}}{2})$ [4]. Monitor until the endpoint (e.g., tumor volume of 2000 mm³) is reached.
- **Analysis:** Compare the relative tumor volume and growth inhibition between the treated and control groups.

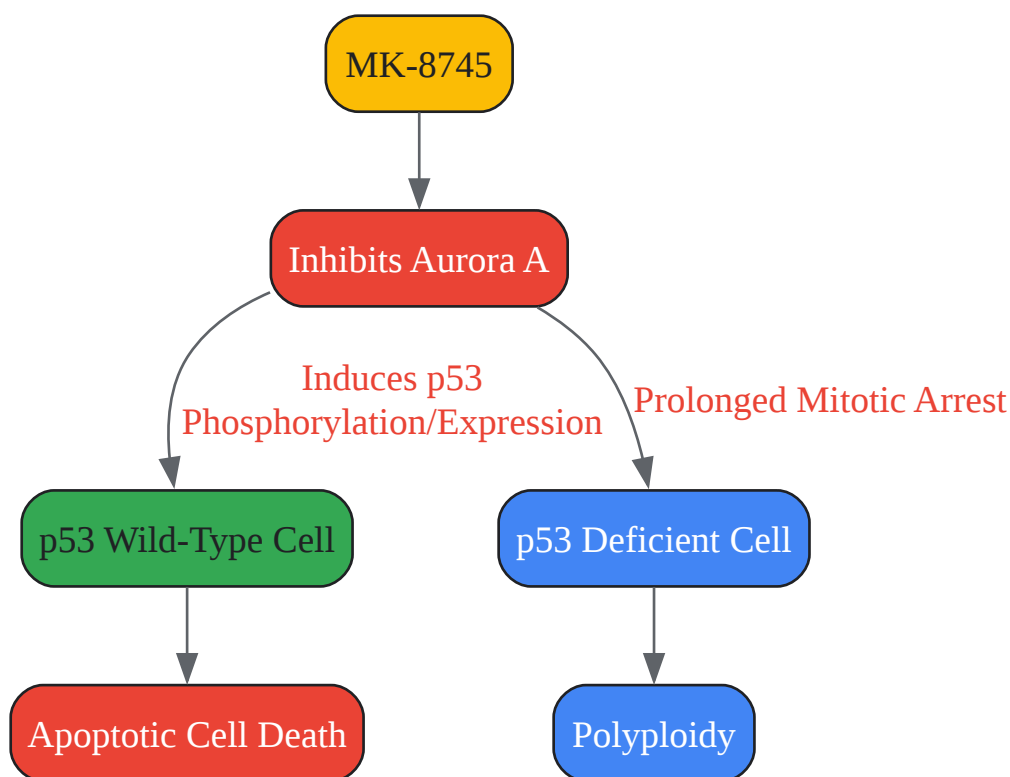
Experimental Workflow and Signaling Pathway

The following diagrams summarize the key experimental workflow and the p53-dependent mechanism of action for **MK-8745**.



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*Diagram 1: Overall experimental workflow for characterizing **MK-8745**, progressing from in vitro biochemical assays to in vivo efficacy studies.*



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*Diagram 2: The p53-dependent cellular mechanism of **MK-8745**. Inhibition of Aurora A kinase leads to apoptosis in p53-wildtype cells but results in polyploidy in p53-deficient cells [1].*

Critical Technical Notes for Researchers

- **p53 Status is Crucial:** The cellular outcome of Aurora A inhibition is critically dependent on the p53 status of your model system. Always use genotyping to confirm p53 status and interpret your results accordingly [1].
- **Cellular Specificity:** While **MK-8745** is highly selective for Aurora A in biochemical assays, achieving full and selective inhibition in a cellular context requires high concentrations, highlighting the challenge of cellular penetrance and potential off-target effects at very high doses [6].
- **Solubility and Handling:** **MK-8745** is soluble in DMSO (≥ 100 mg/mL) but insoluble in water. Fresh DMSO stock solutions are recommended for optimal results. Always use appropriate vehicle controls in your experiments [3] [2].

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